3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide
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Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Anticonvulsant Activity of PNU-151774E in the Amygdala Kindled Model of Complex Partial Seizures : PNU-151774E, a compound with a structure similar to the one , has been evaluated for its antiepileptic drug (AED) potential. This novel AED exhibited a broad spectrum of activity in various models of chemically and mechanically induced seizures. Its effectiveness was tested in the amygdala fully kindled rat model, offering comparisons with other drugs used to treat complex partial seizures, such as carbamazepine and lamotrigine (Maj et al., 1999).
Antiarrhythmic Agents
Novel Class III Antiarrhythmic Agents : A series of compounds, including those structurally related to the specified chemical, were identified as potential antiarrhythmic agents. They interact with the delayed rectifier myocardial potassium channels (IKr) and prolong the ventricular effective refractory period in rabbit isolated Langendorff heart preparations, suggesting potential as new class III antiarrhythmic agents (Johnson et al., 1995).
Pesticidal Activities
Pesticidal Activities of Benzodiazepines : Some 3-aryl-4-methylpyrazolo[3,4-b][1,5]benzodiazepines and 4-aryl-2-imino-5-methyl-1,3-thiazino[4,5-b][1,5]benzodiazepines were synthesized and evaluated for their insecticidal and fungistatic activities. These compounds, related to the chemical , showed potential as insecticides and fungicides, with some structure-activity relationships discussed (Khan et al., 1995).
Synthesis of Novel Compounds
Synthesis of Novel Annelated 2,3-Benzodiazepine Derivatives : New cyclofunctionalized 2,3-benzodiazepines characterized by a triazolone or triazindione ring fused on the heptatomic nucleus were prepared. These compounds were evaluated as potential anticonvulsant agents, showing potent noncompetitive AMPA receptor antagonist properties (Gitto et al., 2003).
AMPA Receptor Antagonists
3,5-Dihydro-4H-2,3-benzodiazepine-4-thiones as AMPA Receptor Antagonists : A series of 2,3-benzodiazepin-4-ones related to GYKI 52466 demonstrated marked anticonvulsant properties by acting as AMPA receptor antagonists. They offered insights into the structure-activity relationships necessary for the development of more potent and selective anticonvulsant agents (Chimirri et al., 1998).
properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(methanesulfonamido)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-29(27,28)23-13-6-4-5-12(11-13)20-17(24)10-9-16-19(26)21-15-8-3-2-7-14(15)18(25)22-16/h2-8,11,16,23H,9-10H2,1H3,(H,20,24)(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUJPINGCHUIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide |
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